8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
The compound 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) class, a tricyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its versatility in binding to diverse biological targets . This core structure, also termed 1,2,3,4-tetrahydro-γ-carboline, is associated with modulation of cystic fibrosis transmembrane conductance regulator (CFTR) activity, particularly in rescuing mutants like F508del and G551D .
The target compound features:
- Fluorine substitution at position 8, which enhances electronic and steric properties.
- Phenylacetyl group at position 2, contributing to lipophilicity and receptor interactions.
Synthetic routes for THPI derivatives typically involve cyclization of hydrazine derivatives with piperidine precursors (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under acidic conditions . Modifications at positions 2, 5, and 8 are common to optimize pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H17FN2O |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H17FN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2 |
InChI Key |
QYXUVPBCWSXXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method A: Alkylation-Acylation Cascade (Patent US4352807)
This method, derived from Scheme A in US Patent 4352807, involves sequential alkylation and acylation of a pyridoindole core.
Procedure:
-
Alkylation :
-
Acylation :
Key Data:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Alkylation | γ-Bromo-butyronitrile, Na₂CO₃, KI, reflux | 60% | HCl salt precipitation |
| Acylation | Phenylacetyl chloride, NaOH | 72% | Column chromatography |
Method B: DCC-Mediated Coupling (Vulcanchem Protocol)
Vulcanchem’s approach employs dicyclohexylcarbodiimide (DCC) to couple the pyridoindole nucleus with phenylacetic acid.
Procedure:
-
Activation :
-
Dissolve 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and phenylacetic acid in CH₂Cl₂ at 2°C.
-
Add DCC to form the active ester intermediate.
-
-
Coupling :
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Methylene chloride |
| Temperature | 2°C → ambient |
| Reaction Time | 2 hours |
| Yield | 68% |
Analytical Characterization
Successful synthesis requires rigorous validation using:
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.75–3.65 (m, 2H, piperidine-H).
-
-
High-Resolution Mass Spectrometry (HRMS) :
Optimization and Challenges
Stereochemical Control
The trans-configuration at the 4a and 9b positions is critical for biological activity. Using anhydrous Na₂CO₃ in alkylation steps minimizes racemization.
Fluorine Incorporation
Direct fluorination at the 8-position is achieved via electrophilic substitution using Selectfluor® or indirect methods like Balz-Schiemann reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| A | High stereoselectivity | Multi-step purification | 60–72% |
| B | Single-step coupling | Requires expensive reagents | 65–68% |
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Structure-Activity Relationship Studies
Research has highlighted the importance of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel scaffold for developing potentiators of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. A study identified several derivatives of this compound that exhibited significant efficacy in rescuing CFTR function in cells with gating defects caused by mutations such as F508del and G551D. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyridoindole scaffold could enhance biological activity and potency against these mutations .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Inhibitors targeting polo-like kinase 1 (Plk1), which is often deregulated in various cancers, have been developed using derivatives of the pyridoindole scaffold. These compounds demonstrated promising activity in preclinical models of cancer, indicating their potential as therapeutic agents in oncology .
Cystic Fibrosis Modulation
In a notable case study, researchers evaluated a series of tetrahydro-γ-carboline derivatives derived from the pyridoindole structure. These compounds were assessed for their ability to restore CFTR function in vitro. The results indicated that certain modifications led to improved efficacy and potency, with some compounds achieving sub-micromolar EC50 values. This suggests that further development of these derivatives could lead to effective treatments for cystic fibrosis .
Anticancer Screening
Another study focused on a library of pyridoindole derivatives for their inhibitory effects on Plk1. The screening process involved evaluating the compounds' ability to inhibit cell proliferation in various cancer cell lines. The results showed that specific derivatives not only inhibited Plk1 activity but also induced apoptosis in cancer cells, highlighting their dual role as both inhibitors and pro-apoptotic agents .
Table 1: Efficacy and Potency Data of Pyridoindole Derivatives
| Compound ID | Structure | Efficacy (Emax) | Potency (EC50 μM) |
|---|---|---|---|
| 1 | Structure 1 | 185% | 0.23 |
| 2 | Structure 2 | 190% | 0.27 |
| 3 | Structure 3 | 200% | 0.20 |
Note: The structures are illustrative and would typically be represented graphically.
Table 2: Anticancer Activity of Pyridoindole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15 | Plk1 inhibition |
| B | A549 | 10 | Induction of apoptosis |
| C | HeLa | 12 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, which are crucial in various biological processes .
Comparison with Similar Compounds
Substituent Variations and Structure-Activity Relationships (SAR)
Key structural analogs are categorized by substituent position and biological relevance:
Table 1: Substituent Effects on THPI Derivatives
Key Observations :
- Fluorine at Position 8 : Fluorination is a common strategy to enhance metabolic stability without significantly altering steric bulk. The target compound’s 8-fluoro substitution aligns with hits like Hit-7(1) and Hit-8(2), which showed dual efficacy on F508del and G551D CFTR mutants .
- Phenylacetyl at Position 2 : Unlike smaller groups (e.g., methyl), the phenylacetyl moiety may enhance interactions with hydrophobic pockets in CFTR, as seen in analogs with aryl sulfonyl or carbonyl groups .
- Conformational Flexibility : Substituents like trifluoromethyl-imidazole induce conformational splitting (Ca/Cb), which could complicate binding specificity . The phenylacetyl group’s rigidity may mitigate this issue.
Table 2: Physicochemical Data for Selected THPI Derivatives
Biological Activity
8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyridoindoles, characterized by a fused bicyclic structure. The presence of a fluorine atom and a phenylacetyl group contributes to its unique chemical reactivity and biological profile.
Research indicates that this compound interacts with various biological targets:
- Histamine Receptors : It has been shown to modulate histamine receptor activity, which is crucial for various physiological responses including inflammation and gastric acid secretion .
- PARP Inhibition : Similar compounds have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition is particularly relevant in cancer therapy as it can enhance the efficacy of chemotherapeutic agents in tumors with BRCA mutations .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Antitumor Activity : Studies have reported that related pyridoindoles exhibit potent antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, compounds with similar structures have shown EC50 values in the low nanomolar range against various cancer cell lines .
- Neuroprotective Effects : The compound has potential neuroprotective properties, possibly through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies and Research Findings
A review of recent literature provides insights into specific studies highlighting the biological effects of the compound:
- Cancer Cell Studies : In vitro studies demonstrated that this compound significantly reduced viability in multiple cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Animal Models : In vivo experiments using xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups. The combination with established chemotherapeutics further enhanced its efficacy .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how can reaction yields be improved?
Methodological Answer: The synthesis involves two key steps: (1) preparation of the fluorinated pyridoindole core and (2) introduction of the phenylacetyl group.
- Core Synthesis: A high-yield (86%) method for the 8-fluoro-pyridoindole scaffold is reported using cyclization reactions in DMSO under optimized conditions .
- Phenylacetylation: Copper-catalyzed click chemistry (e.g., CuI/PEG-400/DMF systems) can efficiently introduce acetyl groups, as demonstrated in similar indole derivatives, achieving ~42% yield after column purification .
- Yield Optimization: Use PEG-400 as a green solvent to enhance reaction homogeneity and reduce side products. Monitor intermediates via TLC and employ gradient elution (e.g., 70:30 ethyl acetate/hexane) for purification .
Q. Table 1: Comparison of Synthetic Approaches
| Step | Conditions | Yield | Key Reference |
|---|---|---|---|
| Fluorinated core | DMSO, 12h reflux | 86% | |
| Phenylacetylation | CuI/PEG-400/DMF, 12h stirring | 42% |
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C/19F NMR: Confirm regiochemistry and fluorine substitution. For example, δ 10.75 ppm (1H, indole NH) and δ 157.1 ppm (13C, C-F) are diagnostic signals .
- ESI-MS: Validate molecular weight (e.g., [M+H]+ at m/z 191 for the core structure) .
- Elemental Analysis: Ensure purity (>98%) by matching calculated vs. observed C/H/N/F ratios (e.g., C: 68.46%, F: 9.79%) .
- TLC/HPLC: Monitor reaction progress and purity using ethyl acetate/hexane systems .
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Kinase Inhibition Assays: Use ATP-binding pocket competition assays (e.g., TR-FRET-based) with recombinant kinases. Fluorinated indoles often target serotonin or dopamine receptors .
- Cellular Uptake Studies: Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in neuronal cell lines .
- Dose-Response Curves: Calculate IC50 values using nonlinear regression (GraphPad Prism) across 3–5 biological replicates .
Advanced Research Questions
Q. How can low regioselectivity during fluorination or phenylacetylation be addressed?
Methodological Answer:
- Fluorination: Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution. Fluorinated indoles synthesized via Grignard cyclization show improved regioselectivity .
- Phenylacetylation: Employ sterically hindered bases (e.g., DIPEA) to minimize over-acylation. Computational modeling (DFT) can predict reactive sites .
- Validation: Compare 19F NMR spectra with regioselectivity benchmarks (e.g., δ -120 to -125 ppm for aromatic F) .
Q. How to resolve contradictory data between computational predictions and experimental binding affinities?
Methodological Answer:
- Validation Workflow:
- Docking Simulations: Use AutoDock Vina with flexible receptor models to account for protein conformational changes.
- SPR/Biacore Assays: Measure real-time binding kinetics (ka/kd) to validate docking results .
- Mutagenesis Studies: Knock out predicted binding residues (e.g., His394 in kinase targets) to confirm computational hypotheses .
- Case Study: Discrepancies in serotonin receptor binding were resolved by adjusting solvation parameters in MD simulations .
Q. What strategies enhance metabolic stability without compromising activity?
Methodological Answer:
- Structural Modifications:
- In Vitro Stability Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
